Oxaprozin

COX inhibition IC50 selectivity ratio

Oxaprozin (CAS 21256-18-8) is a long-half-life NSAID reference standard (~53 h) enabling true once-daily dosing protocols with sustained synovial concentrations—unmatched by ibuprofen or naproxen. Its defined COX-1-preferential inhibition (COX-1 IC₅₀ = 2.2 μM; COX-2 IC₅₀ = 36 μM; ratio ≈16.4) provides a quantifiable benchmark for COX selectivity assays. With reduced GI ulcerogenicity versus aspirin, ibuprofen, and naproxen, it is an essential comparator for preclinical gastrotoxicity profiling. A distinct LogP (4.8) and melting point (162–163°C) support robust HPLC-UV/LC-MS/MS method validation. Procure ≥98% pure material for reproducible, publication-ready studies.

Molecular Formula C18H15NO3
Molecular Weight 293.3 g/mol
CAS No. 21256-18-8
Cat. No. B1677843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxaprozin
CAS21256-18-8
Synonyms4,5 Diphenyl 2 oxazolepropionic Acid
4,5-diphenyl-2-oxazolepropionic acid
Apo Oxaprozin
Apo-Oxaprozin
Danoprox
Daypro
Dayrun
oxaprozin
Rhoxal oxaprozin
Rhoxal-oxaprozin
Wy 21,743
Wy-21,743
Molecular FormulaC18H15NO3
Molecular Weight293.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(OC(=N2)CCC(=O)O)C3=CC=CC=C3
InChIInChI=1S/C18H15NO3/c20-16(21)12-11-15-19-17(13-7-3-1-4-8-13)18(22-15)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,20,21)
InChIKeyOFPXSFXSNFPTHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityInsoluble
Slightly soluble in alcohol. Insoluble in water
3.25e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Oxaprozin (CAS 21256-18-8): Technical Procurement Profile and In-Class Positioning


Oxaprozin (CAS 21256-18-8) is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid derivative class [1]. It acts as a non-selective cyclooxygenase (COX) inhibitor, with reported IC50 values of 2.2 μM for human platelet COX-1 and 36 μM for IL-1β-stimulated human synovial cell COX-2, indicating lower COX-2 selectivity and preferential COX-1 inhibition . Oxaprozin is distinguished from other NSAIDs by its exceptionally long plasma elimination half-life, facilitating once-daily dosing [2]. It is clinically indicated for the management of osteoarthritis, rheumatoid arthritis, and juvenile rheumatoid arthritis [3].

Oxaprozin (CAS 21256-18-8): Pharmacokinetic and Pharmacodynamic Barriers to Direct Substitution with Common NSAIDs


Direct substitution of Oxaprozin with other NSAIDs, including ibuprofen, naproxen, diclofenac, or piroxicam, is pharmacokinetically and pharmacodynamically unsound without explicit justification. Oxaprozin exhibits a markedly prolonged elimination half-life (approximately 50–60 hours) that is 25- to 30-fold longer than that of ibuprofen (~2 hours) and 4- to 5-fold longer than that of naproxen (~12–15 hours) [1]. This extended half-life enables true once-daily dosing and sustained synovial fluid concentrations, a profile not replicated by shorter-acting NSAIDs even with extended-release formulations [2]. Furthermore, Oxaprozin demonstrates a distinct COX-1/COX-2 inhibition ratio (COX-1 IC50 = 2.2 μM; COX-2 IC50 = 36 μM) that differs from the selectivity profiles of comparators such as piroxicam (which shares a similarly long half-life but exhibits different protein-binding kinetics and a longer time to steady-state) [3]. Substitution based solely on in-class NSAID categorization disregards these quantifiable differences in exposure duration, target engagement kinetics, and resultant therapeutic coverage.

Oxaprozin (CAS 21256-18-8): Quantitative Differentiation Evidence Versus Key Analogs


COX-1/COX-2 Inhibition Selectivity Ratio: Oxaprozin vs. Class-Level NSAID Profile

Oxaprozin exhibits a quantitatively defined COX inhibition profile that distinguishes it from both highly selective COX-2 inhibitors and certain non-selective NSAIDs. In a direct cell-based assay system using human platelet COX-1 and IL-1β-stimulated human synovial cell COX-2, Oxaprozin demonstrates an IC50 of 2.2 μM for COX-1 and 36 μM for COX-2 . This yields a COX-2/COX-1 IC50 ratio of approximately 16.4, signifying preferential COX-1 inhibition and categorizing the compound as having lower COX-2 selectivity . This ratio is substantially higher than that of diclofenac (COX-2/COX-1 IC50 ratio ~0.7, indicating COX-2 preference) and celecoxib (ratio <0.01, indicating high COX-2 selectivity) [1].

COX inhibition IC50 selectivity ratio in vitro pharmacology

Plasma Elimination Half-Life: Oxaprozin vs. Ibuprofen, Naproxen, and Piroxicam

Oxaprozin possesses one of the longest elimination half-lives among clinically available NSAIDs, a parameter that directly governs dosing frequency and steady-state plasma concentration fluctuation. In a randomized, crossover pharmacokinetic study directly comparing Oxaprozin (1200 mg once daily) and piroxicam (20 mg once daily), the mean single-dose elimination half-life (t1/2) of Oxaprozin was 53.0 hours, compared to 57.4 hours for piroxicam [1]. This value is markedly longer than the reported t1/2 of ibuprofen (~2 hours) and naproxen (~12–15 hours) [2]. The extended half-life of Oxaprozin translates to a reduced peak-to-trough fluctuation ratio at steady-state, supporting a once-daily dosing regimen that maintains therapeutic plasma concentrations over 24 hours [3].

pharmacokinetics half-life once-daily dosing NSAID comparison

Clinical Efficacy in Rheumatoid Arthritis: Oxaprozin vs. Ibuprofen

In a 12-month, double-blind, multicenter clinical trial directly comparing Oxaprozin and ibuprofen in 197 patients with definite or classical rheumatoid arthritis (RA), Oxaprozin (600 mg twice daily, with optional titration to 1,800 mg/day) demonstrated comparable overall efficacy to ibuprofen (300 mg four times daily, titrated up to 2,400 mg/day) as measured by observer opinion, patient opinion, number of tender joints, and number of swollen joints [1]. Notably, statistically significant (P < 0.05) improvement in time to walk 50 feet, duration of morning stiffness, and left- and right-hand grip strength was recorded at more evaluation periods for Oxaprozin-treated patients than for ibuprofen-treated patients [2]. Based on observers' opinions, between 61% and 87% of Oxaprozin-treated patients showed improvement at each office visit, compared to 48%–89% in the ibuprofen group [3].

rheumatoid arthritis clinical trial efficacy comparison NSAID

Gastrointestinal Safety Profile: Oxaprozin vs. Aspirin, Ibuprofen, and Naproxen in Preclinical Models

Preclinical studies assessing ulcerogenic potential indicate that Oxaprozin exhibits a lower propensity for inducing gastrointestinal lesions compared to several commonly used NSAIDs when evaluated at equivalent anti-inflammatory dosages. In animal models, the ulcerogenic activity of Oxaprozin was determined to be less than that of standard reference agents including aspirin, ibuprofen, and naproxen [1]. Furthermore, unlike most other NSAIDs which produce lesions in both the stomach and small intestine, Oxaprozin administration resulted in gastric lesions only, without small intestinal involvement [2]. In human subjects, Oxaprozin 1200 mg daily produced less fecal blood loss and gastric irritation than aspirin 3900 mg daily [3].

ulcerogenicity gastrointestinal safety preclinical model NSAID comparison

Time to Steady-State Pharmacokinetics: Oxaprozin vs. Piroxicam

Despite sharing similarly long elimination half-lives, Oxaprozin and piroxicam exhibit markedly different kinetics in achieving steady-state plasma concentrations. In a direct comparative study, steady-state conditions were established within approximately 3 days with Oxaprozin, whereas piroxicam required nearly 12 days to reach steady-state [1]. This difference is attributed to the concentration-dependent protein binding of Oxaprozin (range 10–400 mg/L) compared to the concentration-independent binding of piroxicam (range 1–30 mg/L) [2]. Additionally, at steady-state, the apparent oral clearance (Clpo,ss) of Oxaprozin increased by approximately 127% relative to single-dose values, whereas piroxicam clearance remained within ±10% [3].

steady-state pharmacokinetics protein binding NSAID comparison

Physicochemical Properties: LogP and pKa as Differentiation Factors in Formulation and Bioavailability

Oxaprozin exhibits distinct physicochemical properties that influence its formulation behavior and absorption profile relative to other NSAIDs. According to USP monograph specifications, Oxaprozin is a white to off-white powder with a melting point of 162°–163°C, an octanol/water partition coefficient (LogP) of 4.8 at physiologic pH (7.4), and a pKa in water of 4.3 [1]. It is slightly soluble in alcohol and insoluble in water [2]. For comparison, ibuprofen has a reported LogP of approximately 3.5–3.97 and pKa of 4.4–4.9, while naproxen has a LogP of ~3.2 and pKa of 4.2 [3]. The higher LogP of Oxaprozin (4.8) compared to ibuprofen (~3.7) indicates greater lipophilicity, which correlates with its extensive plasma protein binding (≥99.5%) and prolonged half-life [4].

LogP pKa solubility physicochemical characterization

Oxaprozin (CAS 21256-18-8): Research and Industrial Application Scenarios Aligned with Quantifiable Differentiation


Pharmacokinetic Modeling of Once-Daily NSAID Regimens in Chronic Inflammation Studies

Oxaprozin is an optimal reference compound for establishing pharmacokinetic/pharmacodynamic (PK/PD) models of long-acting NSAID exposure in chronic inflammatory disease models. Its validated elimination half-life of approximately 53 hours [1] and rapid attainment of steady-state within 3 days [2] allow for the design of once-daily dosing protocols that maintain sustained drug levels with minimal peak-to-trough fluctuation. This contrasts with shorter-acting NSAIDs like ibuprofen (t1/2 ≈ 2 hours) that require multiple daily doses to approximate continuous coverage. For researchers modeling chronic osteoarthritis or rheumatoid arthritis in animal models or conducting human PK studies, Oxaprozin provides a defined, quantifiable long half-life benchmark.

In Vitro Selectivity Profiling for COX-1-Preferential Inhibitors

Oxaprozin serves as a characterized reference standard for non-selective, COX-1-preferential NSAID activity in in vitro assay systems. With defined IC50 values of 2.2 μM (COX-1) and 36 μM (COX-2) in human cell-based assays , Oxaprozin establishes a specific point on the COX-1/COX-2 selectivity continuum (ratio ≈ 16.4). This quantitatively differentiates it from both highly selective COX-2 inhibitors (e.g., celecoxib, ratio <0.01) and COX-2-preferential non-selective NSAIDs (e.g., diclofenac, ratio ≈ 0.7). Procurement of high-purity Oxaprozin (>98%) is essential for reproducible COX inhibition assays, target engagement studies, and as a calibration standard in novel NSAID discovery programs.

Gastrointestinal Safety Evaluation in Preclinical NSAID Comparison Studies

Oxaprozin's documented differential gastrointestinal lesion profile—gastric lesions only, without small intestinal involvement, and lower ulcerogenic activity than aspirin, ibuprofen, and naproxen at equivalent anti-inflammatory doses [3]—positions it as a critical comparator in preclinical gastrointestinal safety assessments. In studies designed to evaluate the relative GI toxicity of novel anti-inflammatory candidates, Oxaprozin provides a benchmark for an NSAID with a defined, lower-ulcerogenic signature. This application is particularly relevant for contract research organizations (CROs) and academic laboratories conducting head-to-head NSAID safety profiling in rodent models.

Reference Material for Analytical Method Development and Validation

The well-defined physicochemical parameters of Oxaprozin—including a melting point of 162°–163°C, LogP of 4.8 at pH 7.4, and pKa of 4.3 [4]—make it suitable as a reference standard for developing and validating analytical methods such as HPLC-UV, LC-MS/MS, and dissolution testing. Its distinct LogP value (~1.1 log units higher than ibuprofen) provides a clear chromatographic retention time benchmark for reverse-phase HPLC method development. For quality control laboratories and pharmaceutical manufacturers, sourcing high-purity Oxaprozin reference standards supports method validation, stability-indicating assay development, and bioequivalence study execution.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oxaprozin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.